molecular formula C7H5Cl2N3O B8007053 Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride

Cat. No.: B8007053
M. Wt: 218.04 g/mol
InChI Key: ALCUWRBCHVFUDJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride is a versatile chemical building block critical in medicinal chemistry, particularly for the synthesis of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent PKI activity, playing a critical role in disrupting aberrant cellular signaling pathways in cancers . Researchers utilize this acyl chloride derivative to introduce the pyrazolo[1,5-a]pyrimidine pharmacophore into more complex molecules via amide bond formation or nucleophilic substitution reactions. Its primary research value lies in the development of small-molecule inhibitors that target a range of kinases, such as EGFR, B-Raf, MEK, CDK1/2, and PI3Kδ, which are frequently disrupted in various cancers . The compound serves as a core structural motif in the design of potential therapeutics for non-small cell lung cancer (NSCLC), melanoma, and inflammatory diseases . Furthermore, this scaffold is a prominent feature in first- and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, including approved and investigational drugs for treating NTRK fusion cancers . Structure-Activity Relationship (SAR) studies highlight that substitutions on the pyrazolo[1,5-a]pyrimidine core, often facilitated by reactive intermediates like this one, are crucial for enhancing binding affinity, kinase selectivity, and overall pharmacological properties . This product is intended for research purposes as a key synthetic intermediate in drug discovery programs. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O.ClH/c8-6(12)5-4-10-11-3-1-2-9-7(5)11;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCUWRBCHVFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)Cl)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Chemical Structure and Reactivity

This compound features a fused heterocyclic structure combining pyrazole and pyrimidine, with a carbonyl chloride functional group at the 3-position of the pyrazolo ring. The carbonyl chloride enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules with enhanced biological activities.

Drug Development

Pyrazolo[1,5-a]pyrimidine derivatives are explored as potential therapeutic agents in various fields:

  • Oncology : Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated potent activity against TrkA kinase, which is implicated in several cancers .
  • Neurology : The compounds are also being investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors for several enzymes:

  • TrkA Kinase Inhibitors : Some derivatives have shown IC50 values as low as 1.7 nM against TrkA, indicating high potency. Modifications at specific positions on the scaffold can significantly enhance inhibitory activity .
  • Other Enzymes : The scaffold has been linked to the inhibition of various other enzymes involved in critical biological pathways, making it a versatile candidate for drug design .

Material Science Applications

In addition to biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their photophysical properties:

  • Fluorophores : Certain derivatives have been identified as potential fluorophores for optical applications. They can serve as lipid droplet biomarkers in cancer research, allowing for better visualization of cellular processes .
  • Biomarkers : Their unique structural properties enable them to function effectively as biomarkers in various biological assays, enhancing the detection capabilities of specific cellular events .

Synthesis and Structural Variations

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride typically involves several methods that allow for structural modifications:

  • Nucleophilic Substitution Reactions : The carbonyl chloride group allows for various nucleophilic substitutions, leading to a diverse library of compounds with different biological profiles.
  • Optimization of Substituents : Research has shown that substituent variations at specific positions can lead to significant differences in activity and selectivity against targeted enzymes or receptors. For example, the introduction of difluorophenyl groups has been shown to enhance TrkA inhibition significantly .

Comparative Analysis of Related Compounds

The following table summarizes some notable compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidContains a carboxylic acid instead of carbonyl chlorideDifferent solubility and reactivity patterns
Pyrazolo[1,5-a]pyridine-3-carbonyl chlorideSimilar fused ring structure but with a pyridine moietyDifferent biological activity profile
Pyrazolo[1,5-a]pyrimidin-4-oneContains a ketone group instead of carbonyl chlorideEnhanced stability and altered reactivity

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings and Contradictions

  • Synthetic Challenges : Direct coupling of pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride with carboxylic acids often fails, necessitating pre-activation via acyl chlorides .
  • Biological Efficacy Discrepancies : While some derivatives show broad-spectrum anticancer activity, others (e.g., LDN193189) are highly target-specific, highlighting the impact of substituents on selectivity .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of various kinases and therapeutic agents against cancer and inflammatory diseases. This article focuses on the biological activity of Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride , highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Inhibition of PI3Kδ

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in signaling pathways that regulate immune responses and cancer progression. For instance, a series of benzimidazole derivatives based on the pyrazolo[1,5-a]pyrimidine core showed IC50 values as low as 18 nM for PI3Kδ inhibition, indicating high potency and selectivity against this target compared to other PI3K isoforms .

2. B-Raf Kinase Inhibition

Another significant biological activity is the inhibition of B-Raf kinase, which is crucial in the Raf-MEK-ERK signaling pathway implicated in various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective B-Raf inhibitors, with structure-activity relationships revealing modifications that enhance their biochemical profiles .

3. Antitubercular Activity

Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been highlighted for its potential as an antitubercular agent. High-throughput screening has shown that certain derivatives exhibit promising activity against Mycobacterium tuberculosis, with low cytotoxicity and effective action within macrophages .

Structure-Activity Relationships (SAR)

The biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives is heavily influenced by their chemical structure. Key findings include:

  • Substituent Effects : Variations in substituents at positions C(2) and C(5) significantly affect potency and selectivity. For example, the introduction of specific amine groups has been linked to enhanced PI3Kδ inhibition .
  • Amide Bond Influence : The presence of an amide bond at the third position has been shown to improve enzymatic inhibition against TrkA, a receptor tyrosine kinase associated with several cancers .

Table 1: Summary of Biological Activities

Compound NameTargetIC50 Value (nM)Biological Activity
CPL302415PI3Kδ18High selectivity and potency
Pyrazolo[1,5-a]pyrimidine-3-carboxylateB-Raf<100Effective against melanoma
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneMycobacterium tuberculosis>10^6Potential antitubercular lead

Therapeutic Applications

The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives suggest several therapeutic applications:

  • Cancer Treatment : Due to their potent inhibitory effects on kinases like PI3Kδ and B-Raf, these compounds are being explored as novel anticancer agents.
  • Anti-inflammatory Drugs : Their ability to modulate immune responses positions them as potential treatments for autoimmune diseases.
  • Antitubercular Agents : The promising results against M. tuberculosis highlight their potential role in tuberculosis therapy.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of aminopyrazole with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key parameters include maintaining anhydrous conditions, controlling stoichiometry (1:1.2 molar ratio of aminopyrazole to acyl chloride), and reaction time (4–6 hours at 0–5°C). Post-reaction purification via recrystallization from ethanol/DMF (3:1 v/v) yields >85% purity .
  • Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-chlorination byproducts.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms regioselective acylation (e.g., carbonyl peak at δ 165–170 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis (monoclinic P2₁/c space group) validates the fused pyrazolo-pyrimidine core and substituent positions .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities <2% .

Q. How should the compound be stored to maintain stability?

  • Storage Protocol : Store as a crystalline solid at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl chloride group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Challenges

Q. How can unexpected byproducts during synthesis be systematically addressed?

  • Case Study : Side reactions (e.g., N-acylation instead of O-acylation) occur with excess acyl chloride. Mitigation strategies include:

  • Stepwise Addition : Slow addition of acyl chloride to aminopyrazole in DCM.
  • Catalyst Screening : Palladium or copper catalysts improve regioselectivity .
  • Byproduct Identification : LC-MS and 2D NMR (COSY, HSQC) isolate and characterize impurities like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for kinase inhibition?

  • Methodology :

  • Molecular Docking : AutoDock Vina models interactions with CDK2 (PDB: 1HCL), identifying H-bonding with Lys33 and hydrophobic interactions with Ile10 .
  • In Vitro Assays : IC₅₀ values against HepG-2 and MCF-7 cell lines correlate with electron-withdrawing substituents (e.g., –Cl at C5 enhances activity 3-fold) .
    • Data Interpretation : Cross-validate computational predictions with enzymatic assays (e.g., ADP-Glo™ Kinase Assay for CDK2 inhibition).

Q. How are reaction mechanisms for derivative synthesis validated?

  • Mechanistic Analysis : For cyclization reactions, in situ NMR spectroscopy tracks intermediates (e.g., enamine formation at δ 6.2–6.5 ppm). X-ray diffraction of intermediates (e.g., 7-oxo derivatives) confirms regiochemistry and transition states .

Q. What strategies resolve discrepancies between in vitro and cellular activity data?

  • Case Example : A derivative showing potent CDK2 inhibition in vitro (IC₅₀ = 0.8 µM) but poor cellular activity (IC₅₀ > 50 µM) may suffer from poor membrane permeability. Solutions include:

  • LogP Optimization : Introduce polar groups (e.g., –OH, –NH₂) to improve solubility.
  • Prodrug Design : Mask carbonyl chloride as a tert-butyl ester for enhanced uptake .

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